Tarlox-TKI

NRG1 Fusion HER4 Signaling Pan-HER TKI

Procure Tarlox-TKI (Kinase inhibitor-1) as the definitive bioactive warhead of the hypoxia-activated prodrug Tarloxotinib. Unlike systemic EGFR/HER2 TKIs, this covalent pan-ErbB inhibitor enables tumor-selective delivery studies. It shows superior potency over afatinib/neratinib in NRG1 fusion models and achieves sub-nanomolar IC50 against the EGFR C797S resistance mutant. Use as a high-purity reference standard for EGFR exon 20 insertion assays and for validating hypoxia-activated delivery technologies. Not substitutable with other pan-ErbB TKIs.

Molecular Formula C19H18BrClN6O
Molecular Weight 461.7 g/mol
CAS No. 2135696-72-7
Cat. No. B3020100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTarlox-TKI
CAS2135696-72-7
Molecular FormulaC19H18BrClN6O
Molecular Weight461.7 g/mol
Structural Identifiers
SMILESCN(C)CC=CC(=O)NC1=NC=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)Cl)Br
InChIInChI=1S/C19H18BrClN6O/c1-27(2)7-3-4-18(28)26-17-9-13-16(10-22-17)23-11-24-19(13)25-12-5-6-15(21)14(20)8-12/h3-6,8-11H,7H2,1-2H3,(H,22,26,28)(H,23,24,25)/b4-3+
InChIKeyQBACGOWRJDBXSG-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tarlox-TKI (CAS 2135696-72-7): Sourcing the Active Irreversible pan-ErbB TKI Metabolite of Tarloxotinib


Tarlox-TKI (also known as Kinase inhibitor-1) is the bioactive, irreversible pan-ErbB tyrosine kinase inhibitor (TKI) generated from the hypoxia-activated prodrug Tarloxotinib [1]. As a covalent pan-HER inhibitor, it potently targets the ErbB family kinases EGFR, HER2, and HER4, which are frequently dysregulated across a spectrum of cancers [2]. Its unique value proposition for procurement lies in its role as the active warhead in a tumor-selective delivery system, distinguishing it from standard EGFR/HER2 TKIs that act systemically.

Why Pan-ErbB or EGFR-Specific TKIs Cannot Substitute for Tarlox-TKI in Hypoxia-Targeted Research


Generic substitution of Tarlox-TKI with other pan-ErbB or EGFR-specific TKIs (e.g., afatinib, neratinib, osimertinib) is scientifically unsound. First, Tarlox-TKI is specifically engineered as the active component of a hypoxia-activated prodrug, a mechanism designed for tumor-selective delivery not shared by its direct in-class comparators [1]. Second, while several TKIs inhibit overlapping targets, their activity profiles diverge significantly in specific genetic contexts, such as NRG1 fusions or EGFR exon 20 insertions, where Tarlox-TKI exhibits a distinct and often superior potency or selectivity profile [2]. Procuring the incorrect TKI can lead to misinterpretation of in vitro data or failure to recapitulate the tumor-selective effects observed with the prodrug system in vivo.

Tarlox-TKI Quantitative Differentiation Evidence Against Key Analogs for Procurement Decisions


Superior Antiproliferative Potency of Tarlox-TKI in NRG1 Fusion-Driven Cancers vs. Afatinib and Neratinib

In Ba/F3 cellular models engineered to express HER4 alongside various NRG1 fusions, Tarlox-TKI exhibited potent antiproliferative activity that was markedly superior to that of several other clinical-stage TKIs, including afatinib, neratinib, dacomitinib, and TAS0728 [1]. This differential potency is critical, as it demonstrates Tarlox-TKI's ability to effectively block the HER4-dependent signaling axis that drives tumor growth in these models, a capability not matched by more narrowly targeted agents [1].

NRG1 Fusion HER4 Signaling Pan-HER TKI

Higher Potency of Tarlox-TKI Compared to Afatinib in Select Patient-Derived EGFR Exon 20 Insertion NSCLC Models

In a panel of three patient-derived NSCLC cell lines harboring distinct EGFR exon 20 insertion mutations (CUTO14, CUTO17, CUTO18), a direct head-to-head comparison showed that Tarlox-TKI (referred to as TRLX-TKI) achieved lower IC50 values than the second-generation TKI afatinib in two out of three models [1]. This demonstrates a quantifiable advantage in potency against this therapeutically challenging mutation class, which is typically resistant to first- and second-generation TKIs [1].

EGFR Exon 20 Insertion NSCLC Drug Resistance

Nanomolar Potency of Tarlox-TKI Against Osimertinib-Resistant EGFR C797S Mutation

The emergence of the EGFR C797S mutation is a primary mechanism of acquired resistance to the third-generation TKI osimertinib. In vitro kinase assays demonstrate that Tarloxotinib-E (Tarlox-TKI) retains high potency against this clinically challenging mutation, with an IC50 value of less than 0.38 nM [1]. This sub-nanomolar activity is a stark contrast to osimertinib, which is rendered ineffective by the C797S mutation [1]. This data positions Tarlox-TKI as a valuable probe for studying post-osimertinib resistance mechanisms.

EGFR C797S Osimertinib Resistance Covalent TKI

Quantified Wide Therapeutic Window Via Hypoxia-Activated Prodrug Mechanism

The prodrug design of tarloxotinib confers a quantifiable increase in selectivity that cannot be achieved with conventional TKIs. Across a panel of Ba/F3 cell lines with EGFR exon 20 insertion mutations, the inactive prodrug tarloxotinib required a ≥72.1-fold higher IC50 compared to the active Tarlox-TKI [1]. Similarly, in A431 cells expressing wild-type EGFR, the difference in IC50 for inhibition of phosphorylated EGFR (pEGFR) was approximately 100-fold [2]. This massive differential demonstrates a wide therapeutic window, as the active drug is only generated under hypoxic conditions found in solid tumors, minimizing systemic target engagement.

Hypoxia-Activated Prodrug Tumor Selectivity Therapeutic Window

High-Value Research Applications for Tarlox-TKI Procurement


Profiling NRG1 Fusion-Positive Cancer Models In Vitro

Use Tarlox-TKI as a definitive chemical probe to assess HER4-dependent signaling and therapeutic response in cell lines engineered to express NRG1 fusions. Its superior potency compared to afatinib and neratinib in this context makes it the preferred tool for studying the unique biology of this oncogenic driver [4].

Investigating Mechanisms of Acquired Resistance to Osimertinib

Employ Tarlox-TKI in biochemical and cellular assays to study the effects of covalent pan-HER inhibition on EGFR C797S mutant kinases, a major source of clinical resistance to third-generation TKIs. Its sub-nanomolar IC50 against this mutant provides a potent chemical starting point for developing novel combination or next-line therapeutic strategies [4].

Developing and Validating Hypoxia-Responsive Drug Delivery Systems

Utilize Tarlox-TKI in comparative assays to quantify the activation and release of its parent prodrug, tarloxotinib, under controlled oxygen tensions. The >72-fold potency difference between prodrug and active warhead serves as a reliable benchmark for validating novel hypoxia-activated delivery technologies [4].

Benchmarking New Inhibitors Against EGFR Exon 20 Insertion Mutations

Include Tarlox-TKI as a high-potency reference standard when screening or characterizing novel compounds targeting EGFR exon 20 insertions. Its established IC50 values in patient-derived models (e.g., CUTO17, CUTO18) provide a quantitative baseline for comparing efficacy and selectivity of new chemical entities [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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